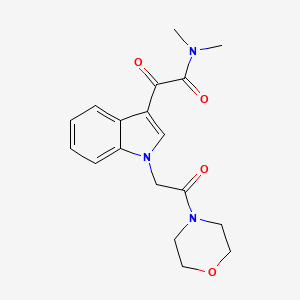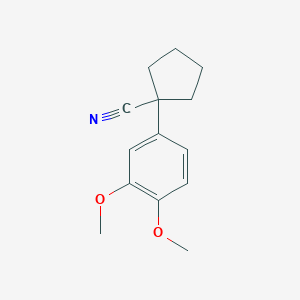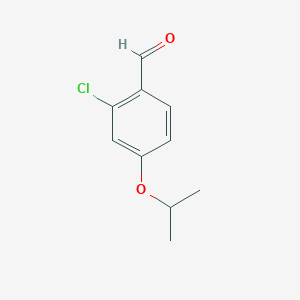![molecular formula C13H15FN4O B2546351 1-[5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylpropan-1-one CAS No. 1986427-68-2](/img/structure/B2546351.png)
1-[5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-[5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylpropan-1-one belongs to a class of compounds known as 1,2,3-triazoles. These compounds have garnered interest due to their diverse range of biological activities and their potential use in various fields, including medicinal chemistry and material science. The 1,2,3-triazole core is a five-membered heterocyclic structure containing three nitrogen atoms, which can be substituted with various functional groups to modulate the compound's properties.
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives, such as the compound , typically involves the use of azides and terminal alkynes in a [3+2] cycloaddition reaction known as the Huisgen cycloaddition or the click reaction. This reaction is highly favored due to its regioselectivity, high yield, and the fact that it can be performed under mild conditions. The paper titled "2-Aryl-5-amino-1,2,3-triazoles: New effective blue-emitting fluorophores" discusses the synthesis of a series of 2-aryl-5-amino-1,2,3-triazole derivatives, which are structurally related to the compound of interest. Although the exact synthesis of the specific compound is not detailed, the methods described in the paper could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is known to influence their photophysical properties significantly. The paper indicates that the fluorescence of 1,2,3-triazoles is highly dependent on the structure, particularly the substituents at the C-4 and C-5 positions of the triazole ring, as well as the electronic and spatial effects of substituents within the aromatic cycle. The presence of an amino group and a fluorophenyl group in the compound would likely impact its electronic distribution and, consequently, its photophysical behavior.
Chemical Reactions Analysis
1,2,3-Triazole derivatives are versatile in chemical reactions due to the presence of multiple reactive sites, including the nitrogen atoms and any substituent functional groups. These sites can undergo various chemical transformations, such as N-alkylation, reduction, and coupling reactions, which can be used to further modify the compound's structure and properties. The specific chemical reactions that the compound this compound can participate in would depend on the nature of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives are influenced by their molecular structure. The paper provides insight into the photophysical properties of related compounds, noting that they exhibit fluorescence with varying Stokes shifts and quantum yields. These properties are affected by solvent polarity, suggesting that the compound may also display solvent-dependent behavior. The exact physical properties, such as melting point, solubility, and stability, would require empirical determination through experimental methods such as elemental analysis, NMR spectroscopy, and mass spectrometry, as mentioned in the synthesis of related compounds .
Scientific Research Applications
Antimicrobial and Antitumor Activities
Research has demonstrated the synthesis and antimicrobial activities of various 1,2,4-triazole derivatives. These compounds have shown good to moderate activities against different microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007). Furthermore, certain derivatives have been studied for their antitumor activities, indicating their potential in cancer treatment. For example, amino acid ester derivatives containing 5-fluorouracil were synthesized and exhibited inhibitory effects against cancer cell lines, demonstrating the utility of such compounds in developing novel anticancer therapies (Xiong et al., 2009).
Molecular Interactions and Structural Analysis
The study of molecular interactions and structural analysis is crucial in understanding the properties and potential applications of chemical compounds. For instance, the analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles provides insights into the nature and energetics associated with these interactions. Such understanding is vital for the design and development of new materials with desired properties (Shukla et al., 2014).
Synthesis and Chemical Properties
The synthesis of novel compounds and the exploration of their chemical properties form the basis of developing new drugs and materials. For example, the synthesis of 18F-labeled fluconazole and its studies using positron emission tomography (PET) in rabbits highlight the application of such compounds in medical imaging and diagnostic processes (Livni et al., 1992).
Biochemical Applications
The exploration of biochemical applications, including the study of enzyme-mediated processes and drug metabolism, is a critical area of research. For instance, the role of CYP450 enzymes in mediating the sensitivity of cancer cells to antitumor benzothiazoles underscores the importance of understanding biochemical pathways in developing effective cancer therapies (Tan et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to possess various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
1-[5-amino-1-(2-fluorophenyl)triazol-4-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-13(2,3)11(19)10-12(15)18(17-16-10)9-7-5-4-6-8(9)14/h4-7H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVILSERDPNVMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(N(N=N1)C2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2546268.png)

![3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2546273.png)
![N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2546274.png)

![3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2546277.png)
![2-Chloro-5-[(4-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2546278.png)

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546283.png)
![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)
![1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2546285.png)

![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)
![methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2546291.png)